REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([CH2:18][OH:19])[CH:7]=[C:8]([CH:15]3[CH2:17][CH2:16]3)[C:9]=2[O:10][C:11]([F:14])([F:13])[F:12])[CH2:3][CH2:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:7]=[C:8]([CH:15]3[CH2:17][CH2:16]3)[C:9]=2[O:10][C:11]([F:12])([F:13])[F:14])[CH:18]=[O:19])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C=C(C1OC(F)(F)F)C1CC1)CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (0-10% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C=O)C=C(C1OC(F)(F)F)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |